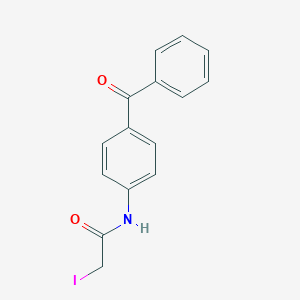

Benzophenone-4-iodoacetamide

Beschreibung

The exact mass of the compound Benzophenone-4-iodoacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzophenone-4-iodoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone-4-iodoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-benzoylphenyl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2/c16-10-14(18)17-13-8-6-12(7-9-13)15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTZGFFHYPHJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227628 | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76809-63-7 | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076809637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-4-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Benzophenone-4-iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Benzophenone-4-iodoacetamide, designed to equip researchers with the technical knowledge and practical insights required for its successful application in elucidating protein interactions and advancing drug discovery programs.

Introduction: The Power of Proximity in Biological Discovery

Understanding the intricate dance of molecules within a cell is fundamental to unraveling biological processes and developing targeted therapeutics. Heterobifunctional crosslinkers are powerful chemical tools that act as molecular rulers, covalently linking interacting proteins or a molecule of interest to its binding partner. Benzophenone-4-iodoacetamide is a versatile reagent in this class, offering a two-step, controlled crosslinking strategy that combines a sulfhydryl-reactive group with a photo-activatable moiety. This dual functionality allows for the precise capture of transient and stable interactions, providing invaluable insights into protein architecture, function, and drug-target engagement.

This guide will delve into the unique chemical properties of Benzophenone-4-iodoacetamide, provide detailed protocols for its application, and explore its utility in modern research and drug development.

Core Principles and Chemical Reactivity

Benzophenone-4-iodoacetamide's utility stems from its two distinct reactive groups, enabling a sequential and controlled crosslinking process.

The Iodoacetamide Moiety: Targeting Cysteine Residues

The iodoacetamide group is a well-established sulfhydryl-reactive functional group.[1][2] It readily and specifically forms a stable thioether bond with the thiol group of cysteine residues in proteins under mild pH conditions.[3] This reaction is a classic SN2 nucleophilic substitution, where the deprotonated cysteine thiolate acts as the nucleophile.

Key Considerations for Iodoacetamide Reactivity:

-

pH Dependence: The reaction rate is significantly influenced by pH.[4] Optimal reactivity is typically observed between pH 7.5 and 8.5, where a sufficient population of the more nucleophilic thiolate anion exists.

-

Specificity: While highly specific for cysteines, some off-target reactions with other nucleophilic amino acid side chains (such as histidine, lysine, and the N-terminus) can occur, particularly at higher pH and with prolonged incubation times.[5][6]

-

Irreversibility: The resulting thioether bond is stable, making the initial conjugation step irreversible.[7]

The Benzophenone Moiety: A Photo-inducible Reaction

The benzophenone group is a photo-activatable crosslinking agent.[8] Upon exposure to UV light, typically in the range of 350-365 nm, the benzophenone moiety is excited to a triplet state.[9][10] This excited state can then abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable carbon-carbon covalent bond.[11][12]

Key Features of Benzophenone Photochemistry:

-

UV Activation: The requirement for UV light provides temporal control over the crosslinking reaction. The reaction is initiated only when desired.

-

Broad Reactivity: The ability to react with any accessible C-H bond makes it a "zero-length" crosslinker in its second step, capturing interactions with a wide range of amino acid residues.[13]

-

Reaction Environment: The efficiency of the photoreaction can be influenced by the solvent environment.[14]

The sequential nature of these two reactions is a key advantage of Benzophenone-4-iodoacetamide. First, the molecule of interest (e.g., a cysteine-containing peptide or a small molecule modified with a thiol group) is conjugated to the target protein via the iodoacetamide group. After removal of the excess reagent, the system is irradiated with UV light to capture interacting partners in close proximity.

Table 1: Physicochemical Properties of Benzophenone-4-iodoacetamide

| Property | Value | Source |

| Alternate Names | 4-(N-Iodoacetamide)benzophenone | [15] |

| CAS Number | 76809-63-7 | [15] |

| Molecular Formula | C₁₅H₁₂INO₂ | [15] |

| Molecular Weight | 365.17 g/mol | [15] |

| Appearance | Light-tan powder | [16] |

| Solubility | Soluble in DMSO, DMF | [17] |

| Purity | Typically >95% | [15] |

Experimental Design and Protocols

The success of any crosslinking experiment hinges on careful planning and execution. This section provides a generalized protocol for using Benzophenone-4-iodoacetamide, which should be optimized for each specific biological system.

General Two-Step Crosslinking Workflow

The following diagram illustrates the sequential workflow for a typical experiment using Benzophenone-4-iodoacetamide.

Caption: General workflow for using Benzophenone-4-iodoacetamide.

Detailed Experimental Protocol

Materials:

-

Benzophenone-4-iodoacetamide

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein of interest with at least one accessible cysteine residue

-

Reaction Buffer (e.g., Phosphate, HEPES, or Bicarbonate/Carbonate buffer, pH 7.5-8.5)[17]

-

Quenching solution (e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol)

-

UV lamp (365 nm)

-

Standard protein analysis reagents and equipment (SDS-PAGE, Western blot, Mass Spectrometer)

Protocol:

Step 1: Cysteine-Specific Conjugation

-

Prepare Protein Solution: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) if there is a risk of side reactions.[17]

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve Benzophenone-4-iodoacetamide in anhydrous DMSO or DMF to a concentration of 10-50 mM.[17]

-

Initiate Conjugation: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of the crosslinker over the protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The reaction should be performed in the dark to prevent premature photo-activation.

-

Quench and Remove Excess Crosslinker: Quench the reaction by adding a thiol-containing reagent such as DTT to a final concentration of 10-50 mM and incubate for 15 minutes. Subsequently, remove the excess, unreacted crosslinker and quenching reagent by dialysis, spin filtration, or gel filtration. This step is crucial to prevent non-specific crosslinking in the subsequent photo-activation step.

Step 2: Photo-Crosslinking

-

Prepare for Irradiation: Place the purified protein conjugate in a suitable container (e.g., a quartz cuvette or on the lid of a microcentrifuge tube).[11] For in-situ crosslinking, this step would involve adding the binding partner or performing the experiment in a cellular lysate.

-

UV Irradiation: Expose the sample to UV light at 365 nm.[11] The irradiation time and intensity need to be optimized. A typical starting point is to irradiate for 15-60 minutes at a distance of 5-10 cm from the UV source.[11] The sample should be kept on ice during irradiation to minimize heat-induced denaturation.

-

Analysis of Crosslinked Products: Analyze the crosslinked products using standard protein analysis techniques.

-

SDS-PAGE: A shift in the molecular weight of the protein band or the appearance of a new, higher molecular weight band indicates a successful crosslinking event.

-

Western Blotting: If an antibody to the binding partner is available, Western blotting can be used to confirm the identity of the crosslinked protein.

-

Mass Spectrometry: For precise identification of the crosslinked residues and interacting partners, the crosslinked protein complex can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[11]

-

Experimental Considerations and Troubleshooting

-

Solubility: Benzophenone-4-iodoacetamide is poorly soluble in aqueous solutions and should be dissolved in an organic solvent like DMSO or DMF before being added to the reaction buffer.[17]

-

Off-Target Labeling: To minimize off-target reactions of the iodoacetamide group, use the lowest effective concentration of the crosslinker and the shortest possible incubation time. Maintain the pH of the reaction buffer below 8.5.[5][6]

-

Low Crosslinking Efficiency:

-

Ensure the cysteine residue on the target protein is accessible.

-

Optimize the molar ratio of the crosslinker to the protein.

-

Increase the UV irradiation time or intensity.

-

Confirm the activity of the UV lamp.

-

-

Protein Aggregation: High concentrations of crosslinker or excessive UV exposure can lead to protein aggregation. Perform experiments with varying crosslinker concentrations and irradiation times to find the optimal conditions. The use of PEGylated crosslinkers can sometimes improve solubility and reduce aggregation.[3]

-

Quenching: The photoreaction of benzophenone can be quenched by various molecules.[5] Ensure that the reaction buffer is free of potential quenching agents.

Applications in Drug Discovery and Development

The unique properties of Benzophenone-4-iodoacetamide make it a valuable tool in various stages of the drug discovery pipeline.

Target Identification and Validation

A critical step in drug discovery is the identification of the molecular target of a bioactive compound. Benzophenone-based crosslinkers can be used to covalently link a small molecule to its protein target.[8] For instance, a drug candidate containing a thiol group can be conjugated to Benzophenone-4-iodoacetamide. This conjugate can then be introduced to a cellular lysate, and upon UV irradiation, it will covalently bind to its target protein. The protein-drug conjugate can then be isolated and identified by mass spectrometry.[8]

Mapping Drug Binding Sites

By analyzing the crosslinked peptides by mass spectrometry, it is possible to identify the specific amino acid residues that are in close proximity to the bound drug. This information is invaluable for understanding the drug's mechanism of action and for structure-based drug design.

Elucidating Protein-Protein Interactions

Many disease pathways are driven by aberrant protein-protein interactions. Benzophenone-4-iodoacetamide can be used to map these interactions. A cysteine residue can be introduced at a specific site in one of the interacting proteins. This protein can then be labeled with the crosslinker and used to "fish" for its binding partner in a complex mixture.

Caption: Workflow for drug target identification using Benzophenone-4-iodoacetamide.

Conclusion

Benzophenone-4-iodoacetamide is a powerful and versatile heterobifunctional crosslinker that provides researchers with a robust method for investigating molecular interactions. Its sequential, two-step activation mechanism allows for a high degree of control, making it an invaluable tool in academic research and industrial drug discovery. By carefully considering the experimental parameters and potential challenges, scientists can leverage this reagent to gain deep insights into the complex molecular machinery of life and to accelerate the development of novel therapeutics.

References

- MedChemExpress. 4-(N-Iodoacetamide)benzophenone | Biochemical Reagent. MedChemExpress.

- Wikipedia. Iodoacetamide. Wikipedia.

- Synchem. Benzophenone-4-iodoacetamide. Synchem.

- Luo, Y., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 5044-5051.

- Wang, Y., & Li, L. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 18(1), 136-147.

- Lin, C. Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9413-9422.

- Kramer, K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Gels, 3(4), 43.

- Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(14), 5484.

- Matrix Science. Step away from the iodoacetamide.

- Interchim. Iodoacetamide. Interchim.

- Neckers, D. C., & Shah, B. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 6.

- Creative Biolabs. Heterobifunctional Crosslinkers.

- Thermo Fisher Scientific. Sample preparation for mass spectrometry. Thermo Fisher Scientific.

- Browne, A., et al. (2024). Making safety decisions for a sunscreen active ingredient using next-generation risk assessment: Benzophenone-4 case study. Regulatory Toxicology and Pharmacology, 149, 105579.

- Parker, C. G., & Pratt, M. R. (2017).

- Ando, S., et al. (2011). Effects of UV Crosslinking under High Temperature on the Refractive Indices and Aggregation Structures of Benzophenone-containing Polyimides. Journal of Photopolymer Science and Technology, 24(3), 277-282.

- Müller, T., & Winter, D. (2017). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteome Research, 16(2), 958-967.

- Wang, Y., et al. (2024). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 14(1), 86-105.

- Leitner, A., et al. (2013). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. Journal of Mass Spectrometry, 48(8), 923-931.

- Ataman Kimya. BENZOPHENONE-4.

- Thermo Fisher Scientific.

- MEROPS. Small-molecule inhibitor: iodoacetamide.

- Duxin, J. P., & Paukstelis, P. J. (2014). The Photochemistry of Benzophenone. ScholarWorks@BGSU.

- G-Biosciences. Sample preparation for Mass spectrometric analysis. G-Biosciences.

- Thermo Fisher Scientific. Protein Crosslinking. Thermo Fisher Scientific.

- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- Thermo Fisher Scientific. crosslinking technology. Thermo Fisher Scientific.

- Kussmann, M., & Roepstorff, P. (1998). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Methods in Molecular Biology, 146, 405-424.

- BenchChem. Application Notes and Protocols for Polymer Cross-Linking Using 4-Benzoylbenzoic acid. BenchChem.

- Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Making safety decisions for a sunscreen active ingredient using next-generation risk assessment: Benzophenone-4 case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Step away from the iodoacetamide [matrixscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Benzophenone-4-iodoacetamide (BPIA) Mediated Sulfhydryl Reactivity and Photo-Cross-Linking

Introduction: The Power of Heterobifunctional Cross-Linking in Modern Research

In the intricate world of cellular biology and drug discovery, understanding the transient and stable interactions between biomolecules is paramount. Heterobifunctional cross-linking reagents have emerged as indispensable tools for elucidating these complex networks. Among these, Benzophenone-4-iodoacetamide (BPIA) stands out as a versatile and powerful molecule designed for a two-step process of targeted covalent modification and subsequent photo-inducible cross-linking.[1][2] This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging the unique sulfhydryl reactivity of BPIA in your research endeavors.

BPIA's unique architecture, featuring a sulfhydryl-reactive iodoacetamide moiety and a photo-activatable benzophenone group, allows for precise, sequential reactions. This dual functionality enables researchers to first "anchor" the BPIA molecule to a specific cysteine residue on a protein of interest and then, upon UV irradiation, capture its interacting partners in close proximity.[3] This approach offers a significant advantage over traditional, single-step cross-linking methods by providing greater control and specificity in mapping protein-protein interactions and characterizing protein structures.

This technical guide is designed for researchers, scientists, and drug development professionals seeking to harness the power of BPIA. We will delve into the fundamental chemistry of its sulfhydryl reactivity, provide detailed experimental protocols, discuss critical parameters for successful photo-cross-linking, and explore the downstream analysis of cross-linked products, particularly by mass spectrometry.

Part 1: The Chemistry of BPIA: A Tale of Two Moieties

The efficacy of Benzophenone-4-iodoacetamide as a molecular probe is rooted in the distinct chemical properties of its two functional groups: the iodoacetamide and the benzophenone moieties. Understanding the reactivity of each is crucial for designing and executing successful experiments.

The Iodoacetamide Moiety: Precision Targeting of Sulfhydryl Groups

The iodoacetamide group of BPIA is a classic and highly effective functional group for the specific alkylation of sulfhydryl groups, primarily found in cysteine residues within proteins.[4][5][6] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate anion) of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the iodine.[7] This results in the formation of a stable thioether bond and the displacement of the iodide ion.[7]

Key Reaction Parameters:

-

pH: The reactivity of the cysteine sulfhydryl group is highly pH-dependent. The thiol group has a pKa typically ranging from 8.0 to 9.0. For the SN2 reaction to occur efficiently, the thiol group must be in its deprotonated, nucleophilic thiolate form (S-).[7] Therefore, the alkylation reaction is typically carried out at a pH between 7.5 and 8.5. At lower pH values, the protonated thiol (SH) is less nucleophilic, and the reaction rate is significantly reduced.

-

Temperature and Time: The alkylation reaction is generally performed at room temperature for 30-60 minutes. However, optimization may be required depending on the specific protein and the accessibility of the target cysteine residue.

-

Light Sensitivity: Iodoacetamide solutions are light-sensitive and should be prepared fresh and protected from light to prevent the formation of reactive iodine species that can lead to non-specific modifications.[1]

-

Specificity: While iodoacetamide is highly reactive towards cysteine, at higher concentrations and more alkaline pH, it can exhibit some reactivity towards other nucleophilic residues such as lysine, histidine, and methionine.[1][8] Therefore, it is crucial to use the appropriate concentration of BPIA and maintain the recommended pH range to ensure maximal specificity for cysteine residues.

Quenching the Reaction:

To prevent non-specific reactions and to stop the alkylation process at a desired time point, a quenching reagent is typically added. Common quenching agents include dithiothreitol (DTT), 2-mercaptoethanol, or free cysteine.[4][9][10] These reagents contain free sulfhydryl groups that will react with and consume any excess BPIA.

Diagram 1: BPIA Sulfhydryl Reactivity Workflow

Caption: Workflow for the targeted alkylation of a protein cysteine residue with BPIA.

The Benzophenone Moiety: Capturing Interactions with Light

Once the BPIA probe is covalently attached to the protein of interest via the iodoacetamide-cysteine linkage, the benzophenone moiety can be activated by UV light to initiate cross-linking.[3][11] Benzophenone is an excellent photo-cross-linker due to its relatively high reaction efficiency and its stability under typical biochemical conditions in the absence of UV light.

Mechanism of Photo-activation:

Upon absorption of UV light, typically in the range of 350-360 nm, the benzophenone moiety is excited from its ground state (S0) to an excited singlet state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet state (T1).[12][13] This triplet-state benzophenone is a highly reactive diradical that can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule.[12][14] This hydrogen abstraction generates a new carbon-centered radical on the interacting molecule and a ketyl radical on the benzophenone. These two radicals can then combine to form a stable covalent C-C bond, effectively cross-linking the two molecules.[12]

Advantages of Benzophenone Photo-Cross-linking:

-

Wavelength Specificity: The activation wavelength of ~360 nm is generally considered biocompatible and less damaging to proteins and other biomolecules compared to shorter UV wavelengths.[15]

-

Broad Reactivity: The triplet benzophenone can abstract hydrogen atoms from a wide range of C-H bonds, making it a versatile cross-linker that is not limited to specific functional groups on the interacting partner.[16][17]

-

Temporal Control: The cross-linking reaction is initiated only upon UV irradiation, providing precise temporal control over the experiment.

Diagram 2: Mechanism of Benzophenone Photo-Cross-linking

Caption: The two-step mechanism of benzophenone-mediated photo-cross-linking.

Part 2: Experimental Design and Protocols

A successful BPIA cross-linking experiment requires careful planning and execution. This section provides detailed protocols and key considerations for each step of the workflow.

Materials and Reagents

| Reagent/Material | Specifications |

| Benzophenone-4-iodoacetamide (BPIA) | High purity (>95%) |

| Protein of Interest | Purified, with at least one accessible cysteine |

| Reaction Buffer | e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5 |

| Reducing Agent (optional) | DTT or TCEP for reducing disulfide bonds |

| Quenching Reagent | DTT, 2-mercaptoethanol, or L-cysteine |

| UV Light Source | 365 nm UV lamp |

| Mass Spectrometer | High-resolution instrument (e.g., Orbitrap) |

| Cross-link Identification Software | e.g., pLink, MeroX, XlinkX |

Step-by-Step Protocol for BPIA Cross-Linking

Step 1: Protein Preparation

-

Ensure Protein Purity: Start with a highly purified protein sample to minimize non-specific interactions.

-

Disulfide Bond Reduction (if necessary): If the target cysteine is involved in a disulfide bond, pre-treat the protein with a reducing agent like 5 mM DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or a desalting column before proceeding to the alkylation step.

Step 2: BPIA Labeling (Alkylation)

-

Prepare BPIA Stock Solution: Dissolve BPIA in a suitable organic solvent like DMSO or DMF to a stock concentration of 10-50 mM. Prepare this solution fresh and protect it from light.

-

Set up the Reaction: In a microcentrifuge tube, combine your protein (at a concentration of 1-10 mg/mL) with the reaction buffer (pH 7.5-8.5).

-

Initiate Alkylation: Add the BPIA stock solution to the protein solution to achieve a final molar excess of BPIA over the protein (typically 5- to 20-fold molar excess). The optimal ratio should be determined empirically.

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

-

Quench the Reaction: Add a quenching reagent (e.g., DTT to a final concentration of 10-20 mM) and incubate for an additional 15 minutes at room temperature to consume any unreacted BPIA.

-

Remove Excess Reagents: Remove the excess BPIA and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.

Step 3: Photo-Cross-Linking

-

Prepare the Sample: Place the BPIA-labeled protein, ideally in complex with its interacting partner(s), in a UV-transparent container (e.g., a quartz cuvette or on a petri dish on ice).

-

UV Irradiation: Expose the sample to UV light at 365 nm. The irradiation time can vary from 5 to 60 minutes and should be optimized to maximize cross-linking efficiency while minimizing potential photodamage.[18] It is recommended to perform the irradiation on ice to minimize heat-induced protein denaturation.

Step 4: Analysis of Cross-Linked Products

-

SDS-PAGE Analysis: The simplest method to visualize cross-linking is by SDS-PAGE. Cross-linked products will appear as higher molecular weight bands compared to the non-cross-linked proteins.

-

Mass Spectrometry Analysis: For detailed identification of the cross-linked peptides and the interaction sites, mass spectrometry is the method of choice.

Mass Spectrometry Workflow for BPIA Cross-Linked Samples

The analysis of cross-linked samples by mass spectrometry presents unique challenges due to the complexity of the resulting peptide mixtures.[19] A specialized workflow is required for successful identification.

Diagram 3: Mass Spectrometry Workflow for BPIA Cross-links

Caption: A typical workflow for the mass spectrometric analysis of BPIA cross-linked proteins.

Detailed Steps:

-

Sample Preparation: The cross-linked protein mixture is denatured, reduced, and alkylated (to block any remaining free cysteines) before proteolytic digestion (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using specialized software designed for cross-link identification.[16][20][21][22] This software can identify spectra corresponding to two peptides covalently linked by the BPIA molecule.

-

Data Analysis and Validation: The identified cross-links are statistically validated, and the interaction sites are mapped onto the protein sequences.

-

Structural Modeling: The distance constraints derived from the identified cross-links can be used to build or refine structural models of the protein or protein complex.

Part 3: Applications and Case Studies

The versatility of BPIA has led to its application in a wide range of research areas, from fundamental structural biology to drug discovery.

Mapping Protein-Protein Interaction Interfaces

A primary application of BPIA is the identification of direct binding interfaces between interacting proteins. By introducing a cysteine residue at a specific position in a protein of interest, researchers can use BPIA to "fish out" and identify the regions of its binding partners that are in close proximity.

Case Study Example:

-

System: A receptor-ligand complex.

-

Methodology: A cysteine residue is introduced into the ligand. The ligand is then labeled with BPIA and incubated with the receptor. Following photo-cross-linking, the complex is digested, and the cross-linked peptides are identified by mass spectrometry.

-

Outcome: The identified cross-links reveal the specific amino acid residues on the receptor that are in close contact with the ligand, providing valuable insights into the binding interface.

Probing Protein Conformation and Dynamics

BPIA can also be used to study the conformational changes in a single protein. By introducing two cysteine residues at different locations within a protein, BPIA can be used to generate intramolecular cross-links. The efficiency of cross-linking can then be used as a readout for the proximity of the two cysteine residues, providing information about the protein's conformation.

Target Identification in Drug Discovery

In chemical biology and drug discovery, BPIA can be incorporated into small molecule probes to identify their protein targets. By synthesizing a derivative of a bioactive small molecule that includes a BPIA moiety, researchers can use this probe to covalently label and subsequently identify the cellular targets of the drug.

Conclusion: BPIA as a Powerful Tool for Molecular Exploration

Benzophenone-4-iodoacetamide is a powerful and versatile heterobifunctional cross-linking reagent that offers a high degree of control and specificity for studying protein structure and interactions. By understanding the underlying chemistry of its sulfhydryl reactivity and photo-activation, and by following well-designed experimental protocols, researchers can successfully employ BPIA to gain valuable insights into a wide range of biological systems. The ability to first target a specific cysteine residue and then initiate cross-linking with temporal control makes BPIA an invaluable tool in the modern molecular biology and drug discovery toolbox.

References

-

Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

-

TIPP: A Novel Iodoacetamide Reaction-Induced Protein Precipitation Approach for Proteome-Wide Ligand-Target Identification. ACS Publications. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. National Institutes of Health. [Link]

-

Increased expression of BPI fold-containing family A member 1 is associated with metastasis and poor prognosis in human colorectal carcinoma. National Institutes of Health. [Link]

-

Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]

-

On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. National Institutes of Health. [Link]

-

Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. National Institutes of Health. [Link]

-

High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. National Institutes of Health. [Link]

-

The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

-

Bactericidal/Permeability-Increasing Protein (BPI), a Novel Antimicrobial Molecule in Human Breast Milk with Immune Potential. MDPI. [Link]

-

Iodoacetamide. Wikipedia. [Link]

-

Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. National Institutes of Health. [Link]

-

A High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. ChemRxiv. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Publications. [Link]

-

Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast. National Institutes of Health. [Link]

-

UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively (Ref.[23]).. ResearchGate. [Link]

-

Application Notes and Protocols for Cleavable Benzophenone... . [Link]

-

Small-molecule inhibitor: iodoacetamide. MEROPS - the Peptidase Database. [Link]

-

Overalkylation of a protein digest with iodoacetamide. PubMed. [Link]

-

A surface-independent bioglue using photo-crosslinkable benzophenone moiety. RSC Publishing. [Link]

-

Cross-Linking Mass Spectrometry Sample Preparation. MtoZ Biolabs. [Link]

-

High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. PubMed. [Link]

-

Results of adaptive selection on 20 primate BPIFA1 sequences using the.... ResearchGate. [Link]

-

On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels.. [Link]

-

CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. National Institutes of Health. [Link]

-

Iodoacetamide. Interchim. [Link]

-

Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. National Institutes of Health. [Link]

-

Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. ResearchGate. [Link]

-

ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. [Link]

-

Bactericidal/Permeability-Increasing Protein (BPI) and Proteinase 3: Studies at the Transcriptional Level. [Link]

-

Adding Iodoacetamide before DTT?. ResearchGate. [Link]

-

(PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]

-

The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. [Link]

-

CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

-

The BPI/LBP family of proteins: a structural analysis of conserved regions. National Institutes of Health. [Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]

-

Chemistry for the analysis of protein–protein interactions: Rapid and efficient cross-linking triggered by long wavelength light. PNAS. [Link]

-

A High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive. ChemRxiv. [Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. The Royal Society of Chemistry. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Increased expression of BPI fold-containing family A member 1 is associated with metastasis and poor prognosis in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enrichment of cysteine-containing peptides using iodoacetamide derivatives

Harnessing Iodoacetamide Derivatives for the Targeted Enrichment and Analysis of Cysteine-Containing Peptides

Audience: Researchers, scientists, and drug development professionals engaged in proteomics, post-translational modification (PTM) analysis, and drug target identification.

Introduction: The Significance of the Cysteine Subproteome

Cysteine is one of the least abundant amino acids, yet its unique thiol group chemistry positions it as a critical player in a vast array of biological processes.[1] The nucleophilic nature of the cysteine thiol makes it a frequent participant in enzyme catalysis and a primary target for a variety of post-translational modifications (PTMs), including disulfide bond formation, S-nitrosylation, and glutathionylation. These modifications are fundamental to protein structure, function, and regulation. Consequently, the targeted analysis of cysteine-containing peptides is paramount for understanding cellular signaling, redox biology, and the mechanism of action of covalent drugs.

However, the low abundance of cysteine residues and the often sub-stoichiometric nature of their modifications present significant analytical challenges. Enrichment strategies are therefore essential to increase the concentration of these peptides to a level amenable to mass spectrometry (MS) analysis. This guide provides a comprehensive overview and detailed protocols for the enrichment of cysteine-containing peptides using iodoacetamide derivatives, a robust and versatile chemical tool.

The Chemical Principle: Covalent Labeling of Cysteines with Iodoacetamide

The enrichment strategy hinges on the specific and covalent reaction between the iodoacetamide functional group and the thiol side chain of cysteine residues. Iodoacetamide is an alkylating agent that reacts with the nucleophilic thiolate anion (S⁻) of cysteine in an SN2 reaction, forming a stable thioether bond.[2][3] This reaction, known as carbamidomethylation, effectively "caps" the cysteine residue.

The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which favors the deprotonation of the thiol group to the more reactive thiolate anion.[4] The popularity of iodoacetamide as an alkylating agent in proteomics is due to its rapid and complete reaction under mild conditions, typically at room temperature in the dark.[5]

Caption: Mechanism of Cysteine Alkylation by Iodoacetamide.

To facilitate enrichment, iodoacetamide is functionalized with an affinity tag, such as biotin or a tandem mass tag (TMT). This allows for the selective capture of the labeled peptides from a complex mixture.

Experimental Workflow: A Step-by-Step Overview

The overall workflow for the enrichment of cysteine-containing peptides using iodoacetamide derivatives can be broken down into several key stages:

Caption: General workflow for cysteine peptide enrichment.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Iodoacetamide Derivatives | ||

| Biotin-PEG-Iodoacetamide | Sigma-Aldrich | Biotinylates cysteine residues for streptavidin-based enrichment.[4] |

| IodoTMT™ Reagents | Thermo Fisher Scientific | Labels cysteines with tandem mass tags for quantification and anti-TMT antibody-based enrichment.[6] |

| CysPAT Reagent | Commercially available | Introduces a phosphonate group for IMAC-based enrichment.[1][7] |

| Reducing Agents | ||

| Dithiothreitol (DTT) | Sigma-Aldrich | Reduces disulfide bonds. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | A more stable and effective reducing agent than DTT. |

| Alkylation Blocking Agent | ||

| N-ethylmaleimide (NEM) | Sigma-Aldrich | Used to block free cysteines prior to the specific labeling of a subset of interest (e.g., formerly S-palmitoylated cysteines).[8] |

| Enzymes | ||

| Trypsin, MS-grade | Promega | Proteolytic digestion of proteins into peptides. |

| Buffers and Solvents | ||

| HEPES | Sigma-Aldrich | Buffering agent for maintaining pH. |

| Urea | Sigma-Aldrich | Denaturing agent to unfold proteins. |

| Acetonitrile (ACN), MS-grade | Fisher Scientific | Organic solvent for chromatography. |

| Formic Acid (FA), MS-grade | Fisher Scientific | Acidifies samples for MS analysis. |

| Affinity Resins | ||

| Streptavidin Agarose Resin | Thermo Fisher Scientific | Binds biotinylated peptides. |

| Anti-TMT Antibody Resin | Thermo Fisher Scientific | Captures iodoTMT-labeled peptides.[6] |

| Fe³⁺-NTA Agarose | Thermo Fisher Scientific | Enriches phosphonate-tagged peptides.[1] |

Detailed Protocols

Protocol 1: Global Enrichment of Cysteine-Containing Peptides using Biotin-Iodoacetamide

This protocol outlines the general procedure for enriching all accessible cysteine-containing peptides from a total cell lysate.

1. Protein Extraction and Reduction a. Lyse cells in a buffer containing 8 M urea and a protease inhibitor cocktail to ensure complete protein denaturation and prevent degradation. b. Quantify the protein concentration using a standard method (e.g., BCA assay). c. For approximately 1 mg of protein, add DTT to a final concentration of 10 mM. d. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[9] e. Allow the sample to cool to room temperature.

2. Alkylation with Biotin-Iodoacetamide a. Add Biotin-PEG-Iodoacetamide to a final concentration of 20 mM. b. Incubate in the dark at room temperature for 1 hour.[10] c. Quench the reaction by adding DTT to a final concentration of 20 mM.

3. Protein Precipitation and Digestion a. Precipitate the proteins using acetone or a similar method to remove excess reagents. b. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM HEPES, pH 8.0). c. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[6]

4. Affinity Purification of Biotinylated Peptides a. Equilibrate the streptavidin agarose resin with a wash buffer (e.g., 50 mM HEPES, pH 7.5). b. Add the digested peptide solution to the equilibrated resin. c. Incubate with gentle rotation for 2 hours at room temperature. d. Wash the resin extensively to remove non-biotinylated peptides. A series of washes with buffers of increasing stringency (e.g., high salt, urea) is recommended.

5. Elution and Sample Preparation for MS a. Elute the biotinylated peptides from the resin using a buffer containing a high concentration of free biotin or by using a cleavable biotin linker. b. Desalt the eluted peptides using a C18 StageTip or equivalent. c. Resuspend the final sample in a solution of 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Quantitative Cysteine Reactivity Profiling using IodoTMT Reagents

This protocol is adapted for the quantitative analysis of cysteine reactivity between different samples.

1. Sample Preparation and Labeling a. Prepare cell lysates from control and treated samples as described in Protocol 1, step 1. b. Label the cysteine residues in each sample with a different iodoTMT isobaric tag according to the manufacturer's instructions. c. Combine the labeled samples in a 1:1 ratio.

2. Protein Digestion and Enrichment a. Proceed with protein precipitation and tryptic digestion as outlined in Protocol 1, step 3. b. Resuspend the combined peptide mixture in TBS buffer. c. Incubate with anti-TMT antibody resin overnight at 4°C with end-over-end rotation.[6] d. Wash the resin with high-stringency buffers (e.g., 4 M Urea/TBS) followed by TBS and water to remove non-specifically bound peptides.[6]

3. Elution and MS Analysis a. Elute the iodoTMT-labeled peptides from the resin. b. Desalt the sample and prepare for LC-MS/MS analysis. c. During MS/MS fragmentation, the TMT reporter ions will be released, allowing for the relative quantification of cysteine peptide abundance between the different samples.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low peptide yield after enrichment | - Incomplete reduction or alkylation. - Inefficient binding to the affinity resin. - Loss of sample during washing steps. | - Ensure fresh reducing and alkylating agents are used. - Optimize incubation times and temperatures. - Increase the amount of affinity resin. - Be gentle during washing steps to avoid resin loss. |

| High background of non-cysteine peptides | - Non-specific binding to the affinity resin. - Off-target alkylation by iodoacetamide. | - Increase the stringency and number of wash steps. - Ensure the pH of the alkylation reaction is controlled. Iodoacetamide can react with other nucleophilic residues at higher pH.[11] |

| Incomplete digestion | - Inefficient trypsin activity. | - Ensure the protein sample is fully denatured and resuspended. - Check the activity of the trypsin stock. |

| Poor MS signal | - Low peptide concentration. - Sample contamination. | - Concentrate the final sample before MS analysis. - Ensure thorough desalting of the sample. |

Conclusion

The enrichment of cysteine-containing peptides using iodoacetamide derivatives is a powerful and adaptable strategy for in-depth proteomic analysis. By coupling the specific reactivity of iodoacetamide with a variety of affinity tags, researchers can effectively isolate and identify these critical peptides. The protocols provided herein serve as a robust starting point for these experiments, and with careful optimization, can yield high-quality data to advance our understanding of cysteine's role in health and disease.

References

-

Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Simultaneous Enrichment of Cysteine-containing Peptides and Phosphopeptides Using a Cysteine-specific Phosphonate Adaptable Tag (CysPAT) in Combination with titanium dioxide (TiO2) Chromatography . PubMed Central. [Link]

-

Iodoacetamide - Wikipedia . Wikipedia. [Link]

-

Enrichment of Cysteine S-palmitoylated peptides using Sodium Deoxycholate Acid Precipitation - SDC-ACE . bioRxiv. [Link]

-

Selective enrichment of cysteine-containing peptides using SPDP-functionalized superparamagnetic Fe>3>O>4>@SiO >3> nanoparticles: Application to comprehensive proteomic profiling . Korea University Pure. [Link]

-

Iodo PEG - AxisPharm . AxisPharm. [Link]

-

A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide . MDPI. [Link]

-

Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography . National Institutes of Health. [Link]

-

Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry . National Institutes of Health. [Link]

-

Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling . National Institutes of Health. [Link]

-

Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis . RSC Publishing. [Link]

-

Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification . The Rockefeller University. [Link]

-

LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides . ResearchGate. [Link]

-

Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling . ACS Publications. [Link]

-

(a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... . ResearchGate. [Link]

-

The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification . ACS Publications. [Link]

-

Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins . Frontiers. [Link]

-

Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function . bioRxiv. [Link]

Sources

- 1. Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Biotin Polyethyleneoxide Iodoacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. apps.thermoscientific.com [apps.thermoscientific.com]

- 7. Simultaneous Enrichment of Cysteine-containing Peptides and Phosphopeptides Using a Cysteine-specific Phosphonate Adaptable Tag (CysPAT) in Combination with titanium dioxide (TiO2) Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. rsc.org [rsc.org]

- 10. lab.rockefeller.edu [lab.rockefeller.edu]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzophenone-4-iodoacetamide Labeling Efficiency

Welcome to the technical support center for Benzophenone-4-iodoacetamide (BPIA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your BPIA labeling experiments. Here, we combine established biochemical principles with practical, field-proven insights to help you navigate the nuances of using this powerful bifunctional crosslinker.

Introduction to Benzophenone-4-iodoacetamide (BPIA)

Benzophenone-4-iodoacetamide is a hetero-bifunctional reagent that enables a two-step labeling and crosslinking strategy. It contains an iodoacetamide group for covalent attachment to sulfhydryl groups (primarily on cysteine residues) and a benzophenone group for UV-light-inducible, non-specific crosslinking to interacting molecules. This dual functionality makes BPIA an invaluable tool for identifying and characterizing protein-protein interactions.

This guide will walk you through the critical parameters of BPIA labeling, from reaction conditions to troubleshooting common issues, ensuring you can achieve high efficiency and specificity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Benzophenone-4-iodoacetamide labeling?

A1: BPIA labeling is a two-stage process. The first stage involves the iodoacetamide moiety reacting with the thiol group of a cysteine residue via a nucleophilic substitution (SN2) reaction. This reaction is most efficient when the thiol group is in its deprotonated, thiolate anion form, which is more nucleophilic.[1][2] The second stage is a photochemical reaction where the benzophenone group, upon activation by UV light (typically around 350-360 nm), forms a reactive triplet-state diradical that can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent crosslink.[3][4][5]

Q2: What is the optimal pH for the iodoacetamide labeling step?

A2: The optimal pH for the reaction between the iodoacetamide group and reduced thiols is between 7.5 and 8.5.[6] In this pH range, the thiol group is sufficiently deprotonated to act as a potent nucleophile, facilitating the alkylation reaction.[7] At pH values below 7, the reaction rate significantly decreases, while at pH values above 8.5, the risk of non-specific reactions with other nucleophilic amino acid side chains, such as lysine and histidine, increases.[8][9]

Q3: Which buffers are recommended for the labeling reaction?

A3: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common starting point, though for optimal reactivity, buffers like HEPES (pH 7.5-8.0) or Tris (pH 8.0-8.5) are often preferred.[6] It is critical to avoid buffers containing primary amines (if the reaction is intended to be highly specific for thiols) or sulfhydryl-containing compounds (e.g., DTT, β-mercaptoethanol) as they will compete with the target protein for reaction with the iodoacetamide reagent.[6]

Q4: How should I prepare and store the Benzophenone-4-iodoacetamide reagent?

A4: BPIA should be stored as a solid at 2-8°C, protected from light and moisture. For experimental use, it is highly recommended to prepare a fresh stock solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[6] Aqueous solutions of iodoacetamide are not stable over long periods.[6]

Q5: Is it necessary to reduce my protein sample before labeling with BPIA?

A5: Yes, if the target cysteine residues are involved in disulfide bonds, you must first reduce them to free thiols. Common reducing agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a free thiol and therefore does not need to be removed before the addition of BPIA. If DTT is used, it must be removed, typically by dialysis or gel filtration, before adding the iodoacetamide reagent to prevent it from quenching the reaction.[10]

Q6: What is the recommended molar excess of BPIA for labeling?

A6: A 2- to 5-fold molar excess of BPIA over the concentration of free thiols is a good starting point.[6] However, the optimal ratio will depend on the specific protein and the number of accessible cysteine residues. It is advisable to perform a titration experiment to determine the optimal BPIA concentration that maximizes labeling efficiency while minimizing non-specific modifications.

Troubleshooting and Optimization Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | Incorrect pH: The reaction buffer is outside the optimal pH range of 7.5-8.5.[6] | Ensure the buffer pH is accurately adjusted. Consider using a buffer with a pKa closer to the desired pH for better stability. |

| Inactive Reagent: The BPIA reagent has been hydrolyzed or degraded. | Prepare a fresh stock solution of BPIA in anhydrous DMSO or DMF immediately before use.[6] Always protect the reagent from light and moisture. | |

| Incomplete Reduction of Disulfide Bonds: Cysteine residues are not fully accessible. | Ensure complete reduction by incubating with a sufficient concentration of a reducing agent (e.g., 5-10 mM TCEP) for at least 30-60 minutes at room temperature.[6] | |

| Re-oxidation of Thiols: Free thiols have reformed disulfide bonds before labeling. | Handle the sample quickly after the reduction step. The inclusion of 1-5 mM EDTA in the buffer can help chelate metal ions that catalyze thiol oxidation.[7] | |

| Competing Nucleophiles in Buffer: Buffer components are reacting with the BPIA. | Avoid buffers containing primary amines or other sulfhydryl-containing compounds.[6] | |

| Insufficient Incubation Time/Temperature: The reaction has not gone to completion. | Incubate the labeling reaction for 2-4 hours at room temperature, protected from light. Increasing the temperature to 37°C can accelerate the reaction.[6] | |

| Non-Specific Labeling | Excess Reagent: High concentrations of BPIA can lead to the alkylation of other residues. | Use a lower molar excess of the labeling reagent. Perform a titration to find the optimal concentration. Excessive amounts of iodoacetamide can lead to the alkylation of lysine, histidine, methionine, aspartate, and glutamate.[8][9] |

| Incorrect pH: A high pH can increase the reactivity of other nucleophilic side chains. | Maintain the reaction pH between 7.5 and 8.0 to enhance specificity for cysteine residues.[9] | |

| Presence of Molecular Iodine: Degradation of the reagent can lead to non-specific reactions. | Protect the reagent and reaction mixture from light to prevent the formation of molecular iodine, which can react with tyrosine residues.[6] | |

| Protein Precipitation | Solvent Incompatibility: The organic solvent used to dissolve BPIA is causing the protein to precipitate. | Add the BPIA stock solution to the protein solution slowly while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <5% v/v). |

| Modification-Induced Aggregation: The labeling of certain residues is causing the protein to unfold and aggregate. | Try labeling at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffer conditions (e.g., varying ionic strength or including additives like glycerol). |

Experimental Protocols

Standard Protocol for BPIA Labeling of a Purified Protein

This protocol provides a general procedure. Optimization may be required for your specific protein of interest.

1. Sample Preparation (Reduction and Denaturation)

-

Dissolve the protein of interest to a concentration of approximately 1-5 mg/mL in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.8, 150 mM NaCl, 1 mM EDTA).

-

If the protein has internal disulfide bonds that need to be labeled, add a reducing agent. For example, add TCEP to a final concentration of 5 mM.

-

Incubate for 60 minutes at room temperature to ensure complete reduction of disulfide bonds.

-

If a thiol-containing reducing agent like DTT was used, it must be removed before adding BPIA. This can be achieved by buffer exchange using a desalting column or dialysis.

2. Benzophenone-4-iodoacetamide Labeling

-

Immediately before use, prepare a 10 mM stock solution of BPIA in anhydrous DMSO or DMF. Protect the solution from light.

-

Add a 2- to 5-fold molar excess of the BPIA solution to the reduced protein sample. Add the reagent dropwise while gently mixing.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark.

3. Quenching and Removal of Excess Reagent

-

To quench the reaction, add a thiol-containing reagent such as DTT or L-cysteine to a final concentration of 10-20 mM. Incubate for 15-30 minutes.

-

Excess, unreacted BPIA and the quenching reagent can be removed by gel filtration chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer for downstream applications.

4. Photo-Crosslinking

-

Place the BPIA-labeled protein, mixed with its potential interacting partners, in a suitable container (e.g., a quartz cuvette or on a petri dish on ice).

-

Irradiate the sample with UV light at 350-360 nm for 10-30 minutes. The optimal irradiation time should be determined empirically.

-

Proceed with your downstream analysis (e.g., SDS-PAGE, mass spectrometry) to identify crosslinked products.

Visualizing the Workflow

Caption: Workflow for Benzophenone-4-iodoacetamide labeling and photo-crosslinking.

Chemical Reaction Mechanism

Caption: Two-stage reaction mechanism of BPIA.

References

-

Poole, L. B., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. NIH Public Access. [Link]

-

Chen, Y., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. NIH Public Access. [Link]

-

Zhang, T., et al. (2024). Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. ACS Omega. [Link]

-

Kertesz, V., et al. (2005). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]

-

Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [Link]

-

Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2018). ResearchGate. [Link]

-

Chen, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]

-

Wang, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]

-

Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). PubMed. [Link]

-

A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2022). NIH Public Access. [Link]

-

A surface-independent bioglue using photo-crosslinkable benzophenone moiety. (2024). RSC Publishing. [Link]

-

Iodoacetamide. Interchim. [Link]

-

Iodoacetamide. Wikipedia. [Link]

-

Optimizing the labeling of proteins. Molecular Devices. [Link]

-

20 questions with answers in IODOACETAMIDE. ResearchGate. [Link]

-

Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

-

Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. (2022). PubMed. [Link]

-

Fast Cysteine Bioconjugation Chemistry. (2021). NIH Public Access. [Link]

-

Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2021). NIH. [Link]

-

Proposed benzophenone photocrosslinking mechanisms. ResearchGate. [Link]

Sources

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lab.rockefeller.edu [lab.rockefeller.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Benzophenone-4-iodoacetamide Experiments

Welcome to the technical support guide for Benzophenone-4-iodoacetamide (BP-4-IA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and ensure the success of your experiments.

Introduction to Benzophenone-4-iodoacetamide (BP-4-IA)

Benzophenone-4-iodoacetamide is a heterobifunctional crosslinking reagent with significant utility in chemical biology and proteomics.[1][2] It possesses two key reactive moieties:

-

An iodoacetamide group: This is a sulfhydryl-reactive group that forms a stable thioether bond with the thiol group of cysteine residues in proteins.[3] This reaction is typically performed in the dark to prevent premature activation of the benzophenone group.

-

A benzophenone group: This is a photo-activatable group that, upon exposure to UV light (typically >300 nm), forms a reactive triplet diradical which can then covalently crosslink with adjacent molecules, including proteins, nucleic acids, or small molecules.[4]

This dual functionality makes BP-4-IA an excellent tool for identifying and characterizing protein-protein interactions, mapping binding sites, and performing quantitative cysteine reactivity profiling.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with BP-4-IA.

Q1: What is the optimal pH for the reaction of BP-4-IA with cysteine residues?

The optimal pH for the alkylation of cysteine residues by iodoacetamide is slightly alkaline, typically between pH 8.0 and 9.0.[7]

-

Expertise & Experience: At this pH, the thiol group of cysteine is more likely to be in its deprotonated, nucleophilic thiolate form, which is more reactive towards the electrophilic carbon of the iodoacetamide.[5] Performing the reaction at a neutral or acidic pH will significantly slow down the reaction rate. However, excessively high pH can promote side reactions.

Q2: My BP-4-IA solution has a yellow tint. Is it still usable?

A yellow coloration in your iodoacetamide-containing reagent or its solution is often an indication of the presence of free iodine, which can result from degradation.[3]

-

Trustworthiness: It is strongly recommended to use freshly prepared solutions of BP-4-IA for each experiment.[8] Iodoacetamide and its derivatives are sensitive to light and moisture and can hydrolyze or degrade over time, reducing their reactivity and leading to inconsistent results. For critical experiments, using a fresh, unopened vial of the reagent is the best practice.

Q3: Can BP-4-IA react with other amino acid residues besides cysteine?

Yes, under certain conditions, BP-4-IA can exhibit off-target reactivity.

-

Authoritative Grounding: While the primary target of iodoacetamide at pH 8-9 is the sulfhydryl group of cysteine, side reactions can occur with other nucleophilic residues, especially when using a large excess of the reagent or if the pH is not well-controlled.[8] These residues include lysine (amino group), histidine (imidazole ring), methionine (thioether), and the N-terminal amino group of the protein.[9][10][11] To minimize these side reactions, it is crucial to use the appropriate molar excess of BP-4-IA and maintain the recommended pH.

Q4: What is the recommended wavelength for photo-activation of the benzophenone group?

The benzophenone moiety is typically excited by UV light at wavelengths above 300 nm, often around 350-360 nm.[4]

-

Expertise & Experience: Using wavelengths below 300 nm can cause damage to proteins and other biomolecules, leading to non-specific crosslinking and artifacts. It is essential to use a UV lamp with a filtered output to ensure that you are only exposing your sample to the desired wavelength range.

Troubleshooting Guide

This section provides solutions to common problems encountered during BP-4-IA experiments.

Problem 1: Incomplete or No Labeling of Cysteine Residues

Symptoms:

-

Mass spectrometry data shows a low percentage of cysteine-containing peptides are labeled.

-

Downstream applications that rely on the tag (e.g., affinity purification) fail.

Possible Causes and Solutions:

| Possible Cause | Explanation & Solution |

| Degraded BP-4-IA Reagent | Iodoacetamide reagents are sensitive to light and moisture. Solution: Always prepare BP-4-IA solutions immediately before use.[8] Store the solid reagent protected from light and moisture at the recommended temperature (typically 4°C or -20°C).[12] |

| Incorrect pH of Reaction Buffer | The reaction is most efficient at a slightly alkaline pH (8.0-9.0) where the cysteine thiol is deprotonated.[7] Solution: Ensure your reaction buffer is at the correct pH. Buffers such as Tris or HEPES at pH 8.0-8.5 are commonly used. |

| Presence of Reducing Agents | Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol will react with and consume the iodoacetamide, preventing it from labeling the protein.[13] Solution: The protein sample must be free of reducing agents before adding BP-4-IA. If reduction of disulfide bonds is necessary, the reducing agent must be removed by dialysis, desalting columns, or buffer exchange prior to the alkylation step. TCEP (Tris(2-carboxyethyl)phosphine) is an exception as it does not contain a thiol group and will not directly react with iodoacetamide, making it a compatible reducing agent to be used prior to alkylation.[13] |

| Insufficient Molar Excess of BP-4-IA | An insufficient amount of the reagent will lead to incomplete labeling. Solution: A 5- to 10-fold molar excess of BP-4-IA over the concentration of cysteine thiols is a good starting point. This may need to be optimized for your specific protein and experimental conditions. |

| Steric Hindrance | The cysteine residue may be buried within the protein structure and inaccessible to the reagent. Solution: Consider performing the labeling under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) to expose buried cysteines. However, this will disrupt the native protein structure and may not be suitable for all applications. |

Problem 2: Non-Specific Crosslinking or Protein Aggregation

Symptoms:

-

High molecular weight smears are observed on SDS-PAGE after UV irradiation.

-

The protein precipitates out of solution upon UV exposure.

Possible Causes and Solutions:

| Possible Cause | Explanation & Solution |

| Excessive UV Exposure | Prolonged or high-intensity UV irradiation can cause protein damage and promote random crosslinking. Solution: Optimize the UV exposure time and intensity. Start with a short exposure time (e.g., 5-15 minutes) and titrate up as needed. Perform the irradiation on ice to minimize heat-induced denaturation and aggregation. |

| High Protein Concentration | At high concentrations, intermolecular crosslinking is more likely to occur, leading to aggregation. Solution: Reduce the protein concentration during the photo-crosslinking step. The optimal concentration will depend on the specific system and should be determined empirically. |

| Non-Specific Binding of BP-4-IA | If a large excess of BP-4-IA is used, the unreacted reagent can bind non-covalently to hydrophobic pockets in the protein, leading to non-specific crosslinking upon UV activation. Solution: After the initial cysteine labeling step, remove the excess, unreacted BP-4-IA using a desalting column or dialysis before proceeding to the photo-crosslinking step. |

Problem 3: Overalkylation or Off-Target Labeling

Symptoms:

-

Mass spectrometry data shows modifications on residues other than cysteine (e.g., lysine, histidine).[9][10]

-

The mass of the labeled peptide is higher than expected for a single modification.

Possible Causes and Solutions:

| Possible Cause | Explanation & Solution |

| Excessive BP-4-IA Concentration | A large excess of the reagent increases the likelihood of side reactions with other nucleophilic amino acid residues.[8] Solution: Titrate the concentration of BP-4-IA to find the lowest effective concentration that provides sufficient cysteine labeling. A 5- to 10-fold molar excess over thiols is a common starting point. |

| Incorrect pH | While alkaline pH is required for efficient cysteine labeling, very high pH values can increase the reactivity of other nucleophilic groups, such as the ε-amino group of lysine. Solution: Maintain the pH of the reaction buffer strictly within the 8.0-9.0 range. |

| Prolonged Incubation Time | Leaving the reaction to proceed for an extended period can also promote off-target modifications. Solution: Optimize the incubation time for the cysteine labeling step. Typically, 30-60 minutes at room temperature in the dark is sufficient. |

Experimental Protocols & Workflows

General Workflow for Photoaffinity Labeling with BP-4-IA

The following diagram illustrates a typical experimental workflow for using BP-4-IA to identify protein-protein interactions.

Caption: A typical workflow for photoaffinity labeling using BP-4-IA.

Detailed Protocol for Cysteine Alkylation

This protocol provides a starting point for the alkylation of cysteine residues in a purified protein sample.

-

Protein Preparation:

-

Ensure your protein of interest is in a buffer at pH 8.0-8.5 (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

-

The protein concentration should be in the range of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced, incubate with 5-10 mM TCEP for 1 hour at 37°C. Crucially, do not use DTT or BME if you plan to add BP-4-IA directly without a cleanup step.

-

-

BP-4-IA Solution Preparation:

-

Immediately before use, dissolve the solid BP-4-IA in a suitable organic solvent like DMSO or DMF to make a concentrated stock solution (e.g., 100 mM).

-

Protect the solution from light by wrapping the tube in aluminum foil.

-

-

Alkylation Reaction:

-

Add the BP-4-IA stock solution to your protein sample to achieve a final 5- to 10-fold molar excess over the total concentration of cysteine residues.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

-

Quenching and Cleanup (Optional but Recommended):

-

To stop the reaction and remove excess BP-4-IA, you can either: